molecular formula C19H18N4O3 B2974272 ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate CAS No. 924841-02-1

ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate

Cat. No.: B2974272
CAS No.: 924841-02-1
M. Wt: 350.378
InChI Key: YNIBAILWWIHIQO-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The triazole derivative is then subjected to amidation with ethyl 3-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

    Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It is explored for use in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can be compared with other triazole derivatives, such as:

  • Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate
  • 5-methyl-3-phenyl-1H-pyrazol-1-yl-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the triazole ring and the benzoate moiety in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

ethyl 3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-8-7-9-15(12-14)20-18(24)17-13(2)23(22-21-17)16-10-5-4-6-11-16/h4-12H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIBAILWWIHIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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